molecular formula C22H13Cl4FN2 B10911822 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole

4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole

Cat. No.: B10911822
M. Wt: 466.2 g/mol
InChI Key: BOVDMDXVDBLRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple chloro and fluoro substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole core.

    Substitution Reactions: Subsequent steps involve the introduction of chloro and fluoro substituents through electrophilic aromatic substitution reactions. This can be achieved using reagents such as chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., N-fluorobenzenesulfonimide).

    Benzylation: The final step involves the benzylation of the pyrazole ring using a benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is unique due to the specific arrangement and combination of chloro and fluoro substituents. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H13Cl4FN2

Molecular Weight

466.2 g/mol

IUPAC Name

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-chlorophenyl)pyrazole

InChI

InChI=1S/C22H13Cl4FN2/c23-16-6-1-13(2-7-16)21-20(26)22(14-3-8-17(24)9-4-14)29(28-21)12-15-5-10-18(27)11-19(15)25/h1-11H,12H2

InChI Key

BOVDMDXVDBLRMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.